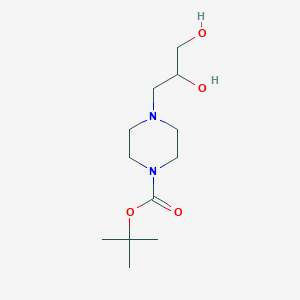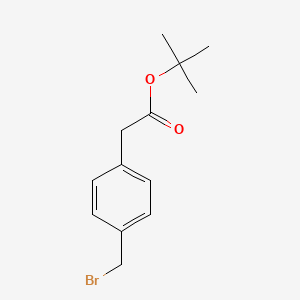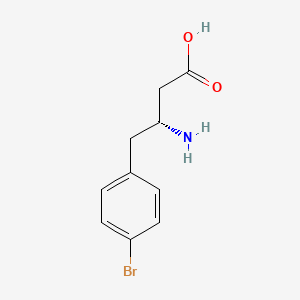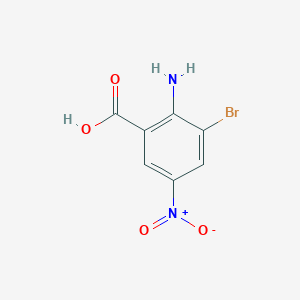
Anatabine, N-formyl
説明
Anatabine is a minor alkaloid found in plants in the Solanaceae family, which includes the tobacco plant and tomato . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation . The N-formyl derivative of Anatabine, “Anatabine, N-formyl”, has a molecular formula of C11H12N2O .
Synthesis Analysis
The synthesis of N-formyl Anatabine involves formylating Anatabine. In one method, Anatabine standards were dissolved in acetonitrile, and O-formyl acetate was added to this solution and reacted at 80 °C for 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . It exhibits close structural resemblance to nicotine .Chemical Reactions Analysis
Anatabine has been shown to have anti-inflammatory activity partly through inhibition of STAT3 phosphorylation in vitro and in vivo . It also is active against certain nicotinic acetylcholine receptors .科学的研究の応用
1. Neuroinflammatory Conditions and Multiple Sclerosis
- Research Insight : Anatabine displays anti-inflammatory properties and can cross the blood-brain barrier, suggesting potential benefits in neuro-inflammatory conditions like multiple sclerosis (MS). Oral administration of anatabine significantly suppressed neurological deficits in a mouse model of MS. It was observed to reduce Th1 and Th17 cytokines, suppress STAT3 and p65 NFκB phosphorylation, and prevent demyelination in the spinal cord of affected mice (Paris et al., 2013).
2. Alzheimer's Disease Pathology
- Research Insight : Anatabine demonstrates potential in reducing Alzheimer's Disease (AD) pathology. Chronic oral treatment in a transgenic mouse model of AD led to improved socio-behavioral deficits, reduced microgliosis, tau phosphorylation, and β-amyloidosis. This suggests anatabine's potential as a disease-modifying agent for AD treatment (Verma et al., 2015).
3. Activation of NRF2 Pathway
- Research Insight : Anatabine activates the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, which is crucial for cellular defense mechanisms. This activation may contribute to its anti-inflammatory effects in diseases like Alzheimer’s disease, Hashimoto’s thyroiditis, and intestinal inflammation (Messinis et al., 2022).
4. Anti-inflammatory Activity and STAT3 Inhibition
- Research Insight : Anatabine shows anti-inflammatory activity by inhibiting STAT3 phosphorylation. It reduces pro-inflammatory cytokine production in both in vitro and in vivo models, including a reduction in brain TNF-α and IL-6 levels in a transgenic mouse model of Alzheimer's disease. This suggests a mechanism for its anti-inflammatory effects, which may have broader applications in inflammatory diseases (Paris et al., 2013).
5. Autoimmune Thyroiditis
- Research Insight : Anatabine reduces the incidence and severity of thyroiditis in a mouse model of autoimmune thyroiditis, suggesting its potential utility in treating Hashimoto's thyroiditis. It reduced the antibody response to thyroglobulin and improved thyroid function, indicating a possible clinical application in autoimmune thyroid conditions (Caturegli et al., 2012).
6. Potential in Treating Neurodegenerative Diseases
- Research Insight : Anatabine shows promise in treating neurodegenerative diseases, particularly those involving tau protein abnormalities, like Alzheimer's disease. A study demonstrated that anatabine reduces tau phosphorylation and oligomerization in a transgenic mouse model, suggesting its potential therapeutic value in neurodegenerative tauopathies (Paris et al., 2014).
7. Applications in Skin Conditions
- Research Insight : A facial cream containing anatabine improved the appearance of skin in patients with mild to moderate rosacea, indicating its potential application in dermatological conditions. An open-label case series study showed improvement in skin appearance and no reported adverse events, warranting further exploration in dermatology (Lanier et al., 2013).
8. Joint Pain and Stiffness
- Research Insight : Anatabine supplementation has been reported to benefit joint pain and stiffness. An internet-based survey study indicated significant improvement in joint pain conditions, particularly in the knee, wrists, and back, suggesting anatabine's utility in musculoskeletal pain management (Lanier et al., 2013).
作用機序
特性
IUPAC Name |
2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h1-4,6,8-9,11H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFXMGADSMCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



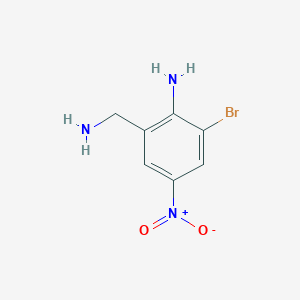
![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B3283684.png)



![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)



